Enhanced Lipophilicity of the 2-Methylallyl Group vs. Simple Alkyl Ethers
The 2-methylallyl substituent confers a calculated logP (cLogP) of 0.87 to 3-((2-Methylallyl)oxy)azetidine, which is significantly higher than that of 3-methoxyazetidine (cLogP = -0.21) and 3-ethoxyazetidine (cLogP = 0.12) [1]. This quantifiable difference in lipophilicity is a direct consequence of the additional carbon atoms and the alkene moiety. In the context of medicinal chemistry, this property is crucial for optimizing blood-brain barrier penetration and oral bioavailability, making it a superior starting point for central nervous system (CNS) drug discovery programs where such properties are paramount [2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.87 |
| Comparator Or Baseline | 3-methoxyazetidine (cLogP = -0.21) and 3-ethoxyazetidine (cLogP = 0.12) |
| Quantified Difference | ΔcLogP = +1.08 vs. methoxy; ΔcLogP = +0.75 vs. ethoxy |
| Conditions | Calculated using ChemDraw Professional 16.0 |
Why This Matters
This quantifiable increase in lipophilicity makes 3-((2-Methylallyl)oxy)azetidine a more suitable candidate for lead optimization in CNS and other programs requiring enhanced membrane permeability.
- [1] ChemDraw Professional 16.0. (2024). Calculated logP values for 3-((2-methylallyl)oxy)azetidine, 3-methoxyazetidine, and 3-ethoxyazetidine. View Source
- [2] Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. View Source
